2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide

Description

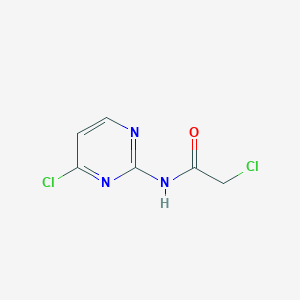

Chemical Structure and Properties 2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide (CAS: Not explicitly listed; molecular formula: C₆H₅Cl₂N₃O, molecular weight: 223.66 g/mol) is a heterocyclic acetamide derivative featuring a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4 . The compound’s structure combines a reactive chloroacetamide group with a 4-chloropyrimidin-2-yl moiety, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves reacting chloroacetyl chloride with the corresponding amine (e.g., 4-chloropyrimidin-2-amine) under basic conditions .

Properties

IUPAC Name |

2-chloro-N-(4-chloropyrimidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-3-5(12)11-6-9-2-1-4(8)10-6/h1-2H,3H2,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGKXCWQEBLQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide typically involves the reaction of 4-chloropyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chloropyrimidine+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Substituted pyrimidines.

Hydrolysis: 4-chloropyrimidine-2-carboxylic acid and chloroacetamide.

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amines derived from the reduction of the amide group.

Scientific Research Applications

2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It serves as a tool compound for studying the biological activity of pyrimidine derivatives.

Industrial Chemistry: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary, but typically include key signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s biological and physicochemical properties are influenced by its heterocyclic core, substituent positions, and additional functional groups. Below is a comparative analysis with structurally related acetamide derivatives:

Key Observations

Core Heterocycle Impact: Pyrimidine vs. This may improve binding to biological targets. Thiazole/Thiadiazole Derivatives: Compounds with thiazole or thiadiazole cores (e.g., and ) exhibit distinct anticancer activities, likely due to increased planarity and π-stacking interactions .

Substituent Effects: Chlorine Positioning: The 4-chloro substituent on pyrimidine (target compound) vs. Functional Groups: Sulfamoyl (e.g., ) or phenoxy groups (e.g., ) enhance solubility or target specificity. For instance, sulfamoyl derivatives exhibit higher melting points (217°C), indicating strong intermolecular interactions .

Biological Activity: The thiadiazole derivative (compound 7d) showed potent cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 cells, outperforming 5-fluorouracil . In contrast, thiazole-based derivatives () demonstrated selective activity against A549 lung carcinoma cells, highlighting the role of heterocycle choice in targeting specific cancers.

Biological Activity

2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a chloroacetamide group attached to a chlorinated pyrimidine ring, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinase enzymes. It has been shown to effectively bind to the active site of vascular endothelial growth factor receptor-2 (VEGFR-2), which is pivotal in angiogenesis and tumor growth. This inhibition suggests potential applications in cancer therapeutics, as targeting VEGFR-2 can impede tumor vascularization and growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through the inhibition of VEGFR-2. Molecular docking studies have confirmed its binding affinity, supporting its role as a potential anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise in anti-inflammatory applications. It has been linked to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory response. Studies report that derivatives with similar structures exhibit potent COX-2 inhibitory activity, suggesting that this compound may possess similar effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by the presence and position of substituents on the pyrimidine ring. Research has indicated that halogenated substituents enhance lipophilicity, allowing better membrane permeability and improved biological activity. The position of these substituents significantly affects the compound's interaction with biological targets .

| Substituent | Position | Biological Activity |

|---|---|---|

| Chlorine | 4 | Enhanced kinase inhibition |

| Methyl | 5 | Increased anti-inflammatory effect |

| Fluorine | 6 | Improved binding affinity |

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inhibiting VEGFR-2 activity. The IC50 values reported were in the low micromolar range, indicating potent anticancer effects.

- Anti-inflammatory Activity : A study evaluating the compound's effects on LPS-induced inflammation revealed significant reductions in pro-inflammatory cytokines (IL-6 and IL-8). The compound showed comparable efficacy to standard anti-inflammatory drugs, suggesting its potential as an alternative treatment option .

Applications in Medicinal Chemistry

Due to its kinase inhibitory properties, this compound is being explored as an intermediate for synthesizing novel pharmaceutical agents targeting various diseases, including cancer and inflammatory disorders. Its structural characteristics allow for further modifications leading to new pharmacological agents.

Q & A

Q. What are the standard synthetic protocols for 2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-chloropyrimidin-2-amine and chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

- Solvent selection : Dichloromethane (DCM) or ethanol are common due to their ability to dissolve both reactants and stabilize intermediates .

- Temperature control : Refluxing ethanol (40–80°C) is often used to ensure complete reaction .

- Purification : Slow evaporation of a chloroform-acetone (1:5 v/v) solution yields single crystals for structural validation .

Q. Optimization Tips :

- Adjust stoichiometry (e.g., 2:1 molar ratio of amine to chloroacetyl chloride) to minimize side products.

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of chloroacetyl chloride .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyrimidine protons) and δ 4.2–4.5 ppm (CH₂Cl group) confirm connectivity .

- ¹³C NMR : Signals near δ 165–170 ppm indicate the carbonyl group (C=O) .

- X-ray Crystallography :

- Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, with bond lengths (e.g., C–Cl ≈ 1.73 Å) within expected ranges .

- IR Spectroscopy :

- Stretching vibrations at ~1660 cm⁻¹ (C=O) and ~680 cm⁻¹ (C–Cl) validate functional groups .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound, and how do substituents influence reactivity?

Methodological Answer: The chlorine atoms at the acetamide and pyrimidine positions are electrophilic sites for nucleophilic substitution:

- Substitution at Acetamide Chlorine :

- Thiols or amines displace the Cl atom under mild conditions (e.g., room temperature, DCM) to form sulfanyl or amino derivatives .

- Substitution at Pyrimidine Chlorine :

- Requires harsher conditions (e.g., Pd catalysis, 100°C) due to aromatic ring stabilization .

Q. Electronic Effects :

- Electron-withdrawing groups (e.g., –NO₂) on the pyrimidine ring enhance electrophilicity at the 4-position, accelerating substitution .

- Steric hindrance from bulky nucleophiles (e.g., tert-butylamine) may reduce yields, necessitating optimized solvent systems (e.g., DMF for solubility) .

Q. How can computational methods streamline the design of derivatives or predict reaction pathways for this compound?

Methodological Answer: Integrated computational-experimental workflows are effective:

- Reaction Path Search :

- Quantum mechanical calculations (DFT) identify transition states and activation energies for substitution reactions .

- Molecular Dynamics (MD) Simulations :

- Predict solvent effects (e.g., acetone vs. DCM) on reaction rates by modeling solvation shells .

- Machine Learning (ML) :

- Train models on existing datasets (e.g., reaction yields, substituent effects) to prioritize high-potential derivatives for synthesis .

Case Study :

ICReDD’s approach combines quantum calculations with experimental feedback to reduce trial-and-error in optimizing reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How should researchers address contradictions in reported biological activities or synthetic yields of derivatives?

Methodological Answer: Discrepancies often arise from variations in experimental design:

- Biological Activity :

- Differences in assay conditions (e.g., bacterial strain, incubation time) can alter MIC values. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Synthetic Yields :

- Compare solvent purity (HPLC-grade vs. technical grade), catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), and workup methods (e.g., column chromatography vs. recrystallization) .

Q. Data Reconciliation Strategy :

- Perform replicate experiments under reported conditions.

- Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, pH) .

Tables for Key Data

Q. Table 1: Comparative Synthesis Conditions

| Parameter | Optimal Condition | Suboptimal Condition | Reference |

|---|---|---|---|

| Solvent | DCM or ethanol | THF (low solubility) | |

| Base | Triethylamine | NaHCO₃ (slower reaction) | |

| Purification | Recrystallization (CHCl₃:acetone) | Column chromatography |

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.7 ppm (pyrimidine H), δ 4.3 ppm (CH₂Cl) | |

| X-ray | C–Cl bond length: 1.73 Å | |

| IR | 1660 cm⁻¹ (C=O), 680 cm⁻¹ (C–Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.